(S)-1,5-Dimethylpiperazin-2-one

Opioid Pharmacology Peptidomimetics Structure-Activity Relationship

(S)-1,5-Dimethylpiperazin-2-one (CAS 1068149-94-9) is a chiral piperazin-2-one derivative characterized by an (S)-configured stereocenter at the 5-position of the heterocyclic ring, with a molecular formula of C₆H₁₂N₂O and a molecular weight of 128.18 g/mol. The compound serves as a versatile building block in medicinal chemistry and organic synthesis, functioning as a chiral scaffold for constructing biologically active molecules, particularly in central nervous system (CNS) drug discovery and asymmetric synthesis applications.

Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
CAS No. 1068149-94-9
Cat. No. B1387664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1,5-Dimethylpiperazin-2-one
CAS1068149-94-9
Molecular FormulaC6H12N2O
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCC1CN(C(=O)CN1)C
InChIInChI=1S/C6H12N2O/c1-5-4-8(2)6(9)3-7-5/h5,7H,3-4H2,1-2H3/t5-/m0/s1
InChIKeyTUXCFTFFNGQODI-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (S)-1,5-Dimethylpiperazin-2-one (CAS 1068149-94-9): Chiral Piperazinone Building Block


(S)-1,5-Dimethylpiperazin-2-one (CAS 1068149-94-9) is a chiral piperazin-2-one derivative characterized by an (S)-configured stereocenter at the 5-position of the heterocyclic ring, with a molecular formula of C₆H₁₂N₂O and a molecular weight of 128.18 g/mol . The compound serves as a versatile building block in medicinal chemistry and organic synthesis, functioning as a chiral scaffold for constructing biologically active molecules, particularly in central nervous system (CNS) drug discovery and asymmetric synthesis applications . Its primary differentiation lies in its defined (S)-stereochemistry, which distinguishes it from its enantiomeric counterpart, (R)-1,5-dimethylpiperazin-2-one (CAS 1068149-96-1), as well as from achiral or differently substituted piperazine analogs .

Why (S)-1,5-Dimethylpiperazin-2-one Cannot Be Substituted with Racemates or Alternative Scaffolds


Generic substitution of (S)-1,5-dimethylpiperazin-2-one with its racemic mixture, its (R)-enantiomer, or structurally related piperazine analogs is not scientifically valid due to stereochemistry-dependent biological activity. Chiral piperazin-2-one scaffolds, when incorporated into peptide or peptidomimetic frameworks, exhibit enantiomer-specific opiate activity as demonstrated by differential IC₅₀ values in guinea pig ileum (GPI) and mouse vas deferens (MVD) assays [1]. The (S)- and (R)-configurations direct distinct spatial orientations of appended pharmacophores, directly influencing receptor binding and functional outcomes. Using a racemate introduces 50% inactive or antagonistic material that compromises assay reproducibility and therapeutic candidate validity [1]. Furthermore, substituting with achiral piperazinones (e.g., unsubstituted piperazin-2-one) eliminates the stereochemical information essential for target engagement in chiral biological environments, while non-piperazinone heterocycles alter the conformational constraints and hydrogen-bonding capacity provided by the piperazinone ring system [1].

Quantitative Differentiation Evidence: (S)-1,5-Dimethylpiperazin-2-one vs. Comparators


Stereochemistry-Dependent Opiate Activity: (S)-Scaffold vs. (R)-Scaffold in GPI Assay

In a direct head-to-head comparison of enantiomeric pseudo-tetrapeptides incorporating chiral piperazin-2-one scaffolds, the (S)-scaffold-derived peptide (P1a-OEt) exhibited markedly different opiate activity compared to its (R)-scaffold counterpart (P1b-OEt) in the guinea pig ileum (GPI) assay. The (S)-derived peptide demonstrated an IC₅₀ of 192 nM, whereas the (R)-derived peptide showed an IC₅₀ of 3060 nM [1].

Opioid Pharmacology Peptidomimetics Structure-Activity Relationship

Stereochemistry-Dependent Opiate Activity: (S)-Scaffold vs. (R)-Scaffold in MVD Assay

The same enantiomeric peptide pair was evaluated in the mouse vas deferens (MVD) assay, revealing a distinct potency rank order. The (S)-scaffold-derived peptide (P1a-OEt) showed an IC₅₀ of 5710 nM, whereas the (R)-scaffold-derived peptide (P1b-OEt) was more potent with an IC₅₀ of 649 nM [1].

Opioid Pharmacology Receptor Subtype Selectivity Peptidomimetics

Application Domain Differentiation: (S)-Enantiomer for μ/Kappa Opioid Targeting vs. (R)-Enantiomer for Delta Targeting

The differential GPI/MVD potency ratios for (S)-scaffold-derived (GPI IC₅₀ = 192 nM; MVD IC₅₀ = 5710 nM) versus (R)-scaffold-derived (GPI IC₅₀ = 3060 nM; MVD IC₅₀ = 649 nM) peptides indicate that the (S)-enantiomer confers preferential activity at μ and/or κ opioid receptors (GPI-dominant), while the (R)-enantiomer confers preferential activity at δ opioid receptors (MVD-dominant) [1].

CNS Drug Discovery Analgesic Development Receptor Pharmacology

Physicochemical and Supply Chain Parameters: (S)-Enantiomer vs. (R)-Enantiomer

Comparison of commercially available (S)- and (R)-1,5-dimethylpiperazin-2-one reveals equivalent molecular properties (MW 128.18, formula C₆H₁₂N₂O) but distinct CAS registry numbers (1068149-94-9 for S; 1068149-96-1 for R) and MDL identifiers (MFCD09878620 for S; MFCD09878621 for R) . The (S)-enantiomer exhibits a predicted pKa of 7.49 ± 0.40, a boiling point of 243°C, and a calculated LogP of -0.5 .

Chemical Procurement Quality Control Supply Chain Management

Scaffold Functional Differentiation: Piperazin-2-one vs. Piperazine in Receptor Engagement

In the Yamashita et al. (1997) study, reduction of the piperazin-2-one carbonyl group to the corresponding piperazine scaffold (1a-sRed and 1b-sRed) systematically altered opioid activity profiles. For the (S)-series, reduction increased GPI potency approximately 6-fold (IC₅₀ from 192 nM to 32.9 nM) while decreasing MVD potency approximately 3.6-fold (IC₅₀ from 5710 nM to 20600 nM) [1].

Medicinal Chemistry Conformational Analysis Peptidomimetics

Commercial Availability and Purity Benchmarking

Multiple commercial vendors supply (S)-1,5-dimethylpiperazin-2-one with specified purity ranging from 95% to 98% . The (R)-enantiomer is comparably available from similar vendor networks, with purity specifications of 95-97% and comparable pricing structures . Neither enantiomer shows a systematic availability or purity advantage over the other.

Procurement Quality Assurance Vendor Comparison

Procurement-Driven Application Scenarios for (S)-1,5-Dimethylpiperazin-2-one


Scenario 1: μ/κ Opioid Receptor-Targeted Analgesic Discovery Programs

Programs developing analgesics with a μ/κ opioid receptor activation profile should procure the (S)-enantiomer. The 16-fold higher potency of (S)-scaffold-derived peptides over (R)-scaffold-derived peptides in the GPI assay (IC₅₀ = 192 nM vs. 3060 nM) demonstrates that the (S)-stereochemistry is essential for achieving meaningful μ/κ receptor engagement [1]. Using the (R)-enantiomer or racemate in this context would require approximately 16-fold higher compound concentrations to achieve equivalent in vitro efficacy, confounding SAR interpretation and wasting synthetic resources.

Scenario 2: Peptidomimetic Scaffold Development for Conformationally Constrained Bioactive Peptides

The piperazin-2-one ring system provides a rigid, conformationally constrained replacement for dipeptide sequences in peptidomimetic design. The carbonyl group at position 2 is essential for maintaining the desired conformational constraint and hydrogen-bonding capacity. Reduction of this carbonyl to the corresponding piperazine scaffold dramatically alters receptor selectivity (6-fold GPI potency shift; 3.6-fold MVD potency shift in opposite directions) [1]. Procurement of the authentic piperazin-2-one (not the reduced piperazine analog) is required to maintain the intended conformational and electronic properties of the designed peptidomimetic.

Scenario 3: Chiral Building Block Procurement for Asymmetric Synthesis Method Development

(S)-1,5-Dimethylpiperazin-2-one serves as a defined stereochemical starting point for developing asymmetric synthetic methodologies. The compound's (S)-stereocenter at the 5-position, combined with its reactive amine and masked carbonyl functionality, enables diastereoselective transformations to be evaluated with unambiguous stereochemical outcomes [1]. Distinct CAS (1068149-94-9) and MDL (MFCD09878620) identifiers ensure traceability and prevent inadvertent procurement of the incorrect enantiomer . The compound's compatibility with a wide range of organic solvents and its predicted pKa of 7.49 ± 0.40 support its utility in diverse reaction conditions including nucleophilic substitutions, acylations, and metal-catalyzed cross-couplings.

Scenario 4: CNS-Targeted Small Molecule Library Synthesis

The piperazin-2-one scaffold is a privileged structure in CNS drug discovery, with the (S)-enantiomer specifically applicable to programs targeting μ and κ opioid receptors based on the GPI/MVD potency ratio of 0.034 indicating μ/κ preference [1]. The compound's molecular properties—low molecular weight (128.18 g/mol), calculated LogP of -0.5, and topological polar surface area of 32.3 Ų —are favorable for blood-brain barrier penetration. When building CNS-focused compound libraries, the (S)-enantiomer should be selected for μ/κ-targeted sub-libraries, while the (R)-enantiomer (GPI/MVD ratio = 4.7, δ-preferring) should be procured separately for δ-targeted sub-libraries [1].

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